molecular formula C9H11NO B1675878 3'-Methylacetanilide CAS No. 537-92-8

3'-Methylacetanilide

Cat. No. B1675878
Key on ui cas rn: 537-92-8
M. Wt: 149.19 g/mol
InChI Key: ALMHSXDYCFOZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05068392

Procedure details

To a stirred solution of 11.2 grams (g) (0.11 mole) of acetic anhydride in 100 milliliters (mL) of acetic acid, was added 10.7 g (0.1 mole) of m-toluidine. The solution exothermed to 35° C. and, ten minutes (min) after all the m-toluidine was added, the product solution was concentrated in vacuo. The residue was taken up in EtOAc and was washed with H2O. The organic layer was dried over MgSO4 and concentrated in vacuo to give 14.46 g (97%) of product as a white powder (m.p. 65°-66° C). 1H NMR (CDCl3) 8:9.2 (1H, s, NH), 7.2 (2H, d, 8 Hz, aromatic), 7.0 (1H, t, 8 Hz, aromatic), 6.7 (1H, d, 8.0 Hz, aromatic).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1>C(O)(=O)C>[CH3:15][C:11]1[CH:10]=[C:9]([NH:8][C:5](=[O:7])[CH3:6])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10.7 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution exothermed to 35° C. and, ten minutes
CONCENTRATION
Type
CONCENTRATION
Details
the product solution was concentrated in vacuo
WASH
Type
WASH
Details
was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.46 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.